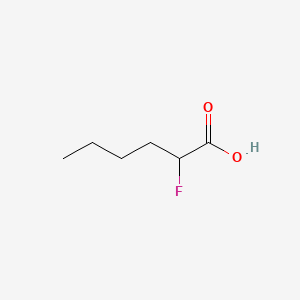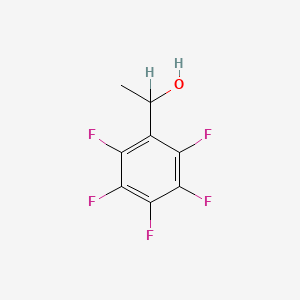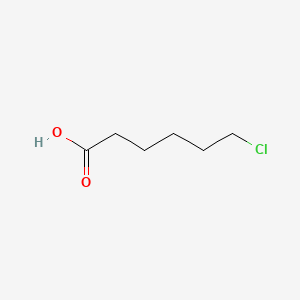
6-Chlorohexanoic acid
Descripción general
Descripción
6-Chlorohexanoic acid is a chemical compound with the molecular formula C6H11ClO2 . It is a derivative of hexanoic acid, where one of the hydrogen atoms on the sixth carbon atom is replaced by a chlorine atom .
Molecular Structure Analysis
The molecular structure of 6-Chlorohexanoic acid consists of a six-carbon chain (hexanoic acid) with a chlorine atom attached to the sixth carbon atom . The presence of the chlorine atom makes this compound a chlorinated carboxylic acid .
Physical And Chemical Properties Analysis
6-Chlorohexanoic acid has a molecular weight of 150.60 g/mol . Its exact mass and monoisotopic mass are 150.0447573 g/mol . It has a complexity of 83.1, a topological polar surface area of 37.3 Ų, and a heavy atom count of 9 . It also has a rotatable bond count of 5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .
Aplicaciones Científicas De Investigación
Environmental Impact and Biotransformation
6-Chlorohexanoic acid, as a component of certain fluorotelomer alcohols, is subject to biotransformation processes in river sediments, suggesting its environmental relevance and the potential for formation of various polyfluorinated and perfluorinated acids. This transformation highlights the necessity to understand the environmental fate of such compounds and the need for monitoring their presence and impact in aquatic ecosystems (Zhao et al., 2013).
Solid-Liquid Equilibrium Behavior
Studies on 6-Chloronicotinic acid, a compound structurally related to 6-Chlorohexanoic acid, involve understanding its behavior in various solvents, which is crucial for applications in pharmaceutical and chemical industries. The solubility in different solvents and the interactions at the molecular level are essential for designing processes involving this compound (Guo et al., 2021).
Analytical Method Development
The development of sensitive and selective analytical methods for the detection of compounds like 6-Chloronicotinic acid in environmental samples is of paramount importance for environmental monitoring and ensuring the safety of ecosystems. Innovations in chromatographic techniques and detection systems facilitate the trace-level quantification of such compounds, aiding in the understanding of their environmental distribution and potential impacts (Subhani et al., 2020).
Fungal Biotransformation
The biotransformation of fluorotelomer alcohols by fungi like Phanerochaete chrysosporium is studied for its potential in bioremediation. Understanding how these fungi metabolize such compounds can lead to the development of biological methods to treat contaminated water or soil, thereby mitigating the environmental impact of these substances (Tseng et al., 2014).
Antioxidant Potential Analysis
Exploring the antioxidant potential of compounds structurally related to 6-Chlorohexanoic acid, like chlorogenic acid, through theoretical investigations aids in understanding their possible applications in pharmacy and food industries. These studies can pave the way for the utilization of these compounds as natural antioxidants, contributing to health and wellness (Saqib et al., 2016).
Propiedades
IUPAC Name |
6-chlorohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c7-5-3-1-2-4-6(8)9/h1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWKSLXUVZVGSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195076 | |
| Record name | 6-Chlorohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorohexanoic acid | |
CAS RN |
4224-62-8 | |
| Record name | 6-Chlorohexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4224-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chlorohexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004224628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chlorohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chlorohexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLOROHEXANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWA54WK4TF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 6-chlorohexanoic acid utilized in the synthesis of polymers?
A1: [] 6-Chlorohexanoic acid serves as a crucial precursor in the multi-step synthesis of Nylon 7, a polyamide known for its desirable textile properties. The process involves converting 6-chlorohexanoic acid into alkyl-6-chlorohexanoate, followed by transformation to alkyl-6-cyanohexanoate and finally to alkyl-7-aminoheptanoate. These esters of 7-aminoheptanoic acid are then polymerized to yield Nylon 7. The properties of the resulting Nylon 7, such as melting point and moisture regain, are notably distinct from other nylons like Nylon 6, 8, 9, 10, and 11. You can read more about this in "Nylon 7, a fiber forming polyamide" (https://www.semanticscholar.org/paper/561e73d6f5dbd8313fd0872e342f0c3609b9ee98).
Q2: Can 6-chlorohexanoic acid facilitate the immobilization of biomolecules for analytical applications?
A2: [] Yes, 6-chlorohexanoic acid plays a crucial role in immobilizing the M3 muscarinic receptor (M3R) onto amino polystyrene microspheres. This immobilization is achieved by exploiting the interaction between the compound and the enzyme haloalkane dehalogenase. The resulting immobilized M3R proves highly effective in characterizing drug-protein interactions, particularly in determining binding thermodynamics and kinetics. This method has been successfully employed to analyze the binding affinities of drugs like scopolamine hydrochloride, atropine sulfate, and pilocarpine to M3R. For more information, refer to "Immobilization of M3 Muscarinic Receptor to Rapidly Analyze Drug—Protein Interactions and Bioactive Components in a Natural Plant" (https://www.semanticscholar.org/paper/52ab1b12877e0b8dcd26218637536f59940f9da7).
Q3: Are there alternative applications of 6-chlorohexanoic acid derivatives in material science?
A3: [] While not directly using 6-chlorohexanoic acid, researchers have explored the use of similar compounds, such as 2-chlorobutanoic acid, to modify lignosulfonates. These modified lignosulfonates, specifically 1-carboxypropylated lignosulfonates (1-CPRLS), exhibit enhanced properties as coagulants for removing dyes from solutions. This highlights the potential of 6-chlorohexanoic acid derivatives in developing novel materials for environmental remediation applications. This research can be found in the publication "Preparation and Coagulation Performance of Carboxypropylated and Carboxypentylated Lignosulfonates for Dye Removal" (https://www.semanticscholar.org/paper/42082928bff1603a2c3faf47bf5f1defe0de86d7).
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

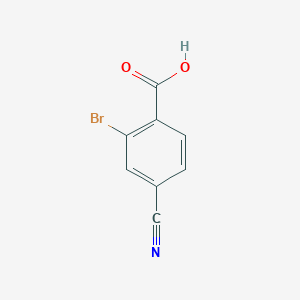
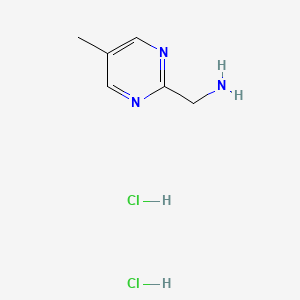

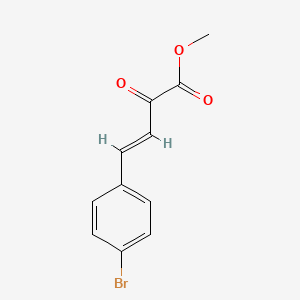
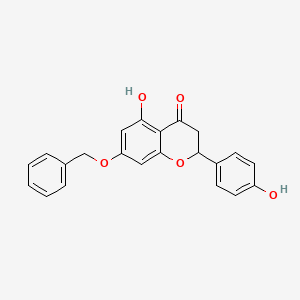
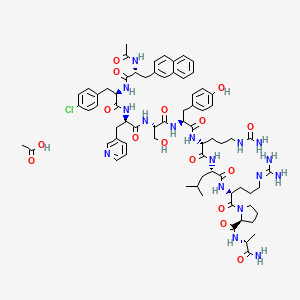
![[(2R)-3-Carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride](/img/structure/B1359839.png)
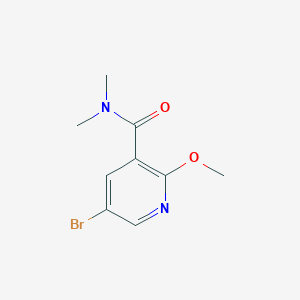
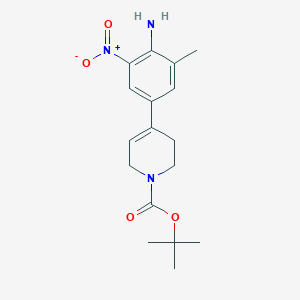
![2-(1,4-Diazepan-1-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1359845.png)
![Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B1359846.png)
